
Phosphonic acid, (1-methylethyl)-, dibutyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, (1-methylethyl)-, dibutyl ester is an organophosphorus compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms and one carbon atom. This compound is known for its versatility and is used in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
Phosphonic acid, (1-methylethyl)-, dibutyl ester can be synthesized through the esterification of phosphonic acid with butanol in the presence of an acid catalyst. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the ester bond.
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield.
化学反応の分析
Types of Reactions
Phosphonic acid, (1-methylethyl)-, dibutyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester to its corresponding alcohol.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or amines.
Major Products Formed
Oxidation: Phosphonic acid derivatives.
Reduction: Corresponding alcohols.
Substitution: Various substituted phosphonic acid esters.
科学的研究の応用
Phosphonic acid, (1-methylethyl)-, dibutyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphorus compounds.
Biology: Employed in the study of enzyme inhibition and as a model compound for understanding biological phosphorus chemistry.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of flame retardants, plasticizers, and as an additive in lubricants.
作用機序
The mechanism by which phosphonic acid, (1-methylethyl)-, dibutyl ester exerts its effects involves the interaction of its phosphorus atom with various molecular targets. The compound can form strong bonds with metal ions and enzymes, inhibiting their activity. This interaction is crucial in its role as an enzyme inhibitor and in its industrial applications as a flame retardant.
類似化合物との比較
Similar Compounds
- Phosphonic acid, bis(1-methylethyl) ester
- Phosphonic acid, methyl-, dipentyl ester
- Phosphonic acid, P-acetyl-, bis(1-methylethyl) ester
Uniqueness
Phosphonic acid, (1-methylethyl)-, dibutyl ester is unique due to its specific ester groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
特性
CAS番号 |
919-21-1 |
|---|---|
分子式 |
C11H25O3P |
分子量 |
236.29 g/mol |
IUPAC名 |
1-[butoxy(propan-2-yl)phosphoryl]oxybutane |
InChI |
InChI=1S/C11H25O3P/c1-5-7-9-13-15(12,11(3)4)14-10-8-6-2/h11H,5-10H2,1-4H3 |
InChIキー |
VKCOKGXTJTZOOI-UHFFFAOYSA-N |
正規SMILES |
CCCCOP(=O)(C(C)C)OCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
![2,17-diazaheptacyclo[16.12.0.03,16.05,14.07,12.020,29.022,27]triaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27,29-pentadecaene](/img/structure/B14750338.png)
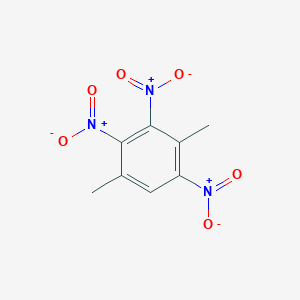
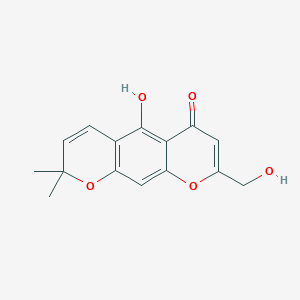
![Carbamic acid, N-methyl-N-[4-[6-[(2S)-3-[[(4-methylphenyl)sulfonyl]oxy]-2-[(tetrahydro-2H-pyran-2-yl)oxy]propoxy]-2-quinolinyl]phenyl]-, 1,1-dimethylethyl ester](/img/structure/B14750386.png)
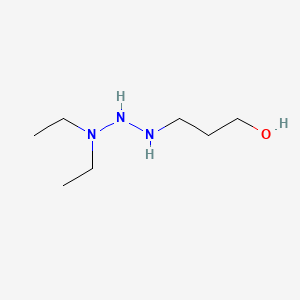
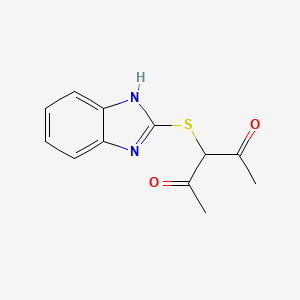
![3-[6-(7-Chloro-4-oxo-4H-1,3-benzothiazin-2-yl)-4-(methylsulfonyl)pyridin-2-yl]propanoic acid](/img/structure/B14750399.png)

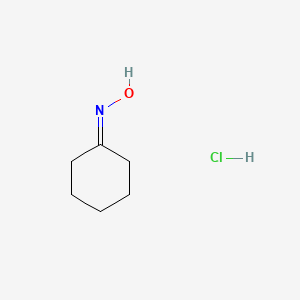
![4-{2-(2-fluorophenyl)-4-hydroxy-3-[(4-nitrophenyl)carbonyl]-5-oxo-2,5-dihydro-1H-pyrrol-1-yl}butanoic acid](/img/structure/B14750420.png)

![ethyl 5-(3-{[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]amino}-2-hydroxypropoxy)-2-methyl-1-(4-methylphenyl)-1H-indole-3-carboxylate](/img/structure/B14750434.png)
![Bicyclo[3.2.1]oct-2-ene-2-carbonitrile](/img/structure/B14750440.png)
